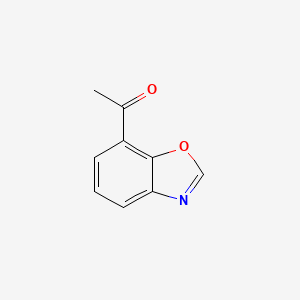
3-シクロプロピル-1,2,4-チアゾール-5-アミン
説明
科学的研究の応用
3-Cyclopropyl-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
生化学分析
Biochemical Properties
3-Cyclopropyl-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure is known to disrupt processes related to DNA replication, making it a potential inhibitor of bacterial and cancer cell replication . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby influencing various biochemical processes .
Cellular Effects
The effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to disrupt DNA replication can lead to the inhibition of cell proliferation, particularly in bacterial and cancer cells . Additionally, its interactions with cellular membranes and biological targets can result in a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-1,2,4-thiadiazol-5-amine exerts its effects through various mechanisms. The sulfur atom in the thiadiazole ring enhances its liposolubility, allowing it to cross cellular membranes and interact with biological targets with distinct affinities . The compound can bind to DNA, disrupting replication processes and inhibiting the proliferation of bacterial and cancer cells . Additionally, it may interact with enzymes, either inhibiting or activating them, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives are generally stable at room temperature and non-hygroscopic
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential organ toxicity or disruption of normal cellular functions . Understanding the dosage thresholds and toxic effects is essential for its potential therapeutic applications.
Metabolic Pathways
3-Cyclopropyl-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s liposolubility allows it to cross cellular membranes and accumulate in specific tissues or cellular compartments . Understanding the transport mechanisms and distribution patterns is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity .
化学反応の分析
Types of Reactions: 3-Cyclopropyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
作用機序
The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell cycle regulation, thereby exerting its biological effects.
類似化合物との比較
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Similar in structure but differs in the position of the amine group.
Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines: These compounds have additional pyridine rings, which may enhance their biological activity.
Uniqueness: 3-Cyclopropyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group contributes to its stability and reactivity, making it a valuable compound in various research fields .
特性
IUPAC Name |
3-cyclopropyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKMGJWPFSQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630550 | |
| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762272-35-5 | |
| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


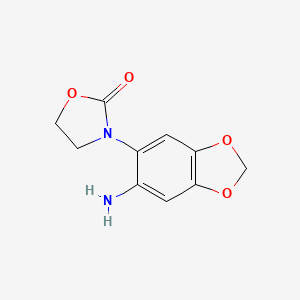
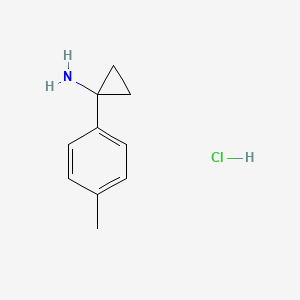

![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)
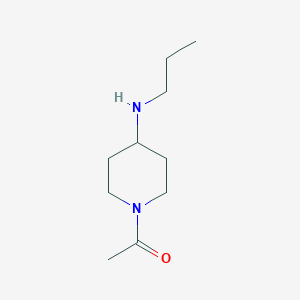
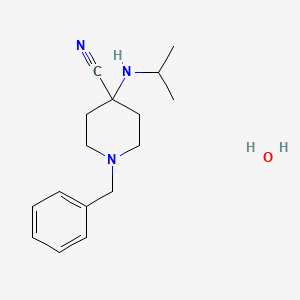
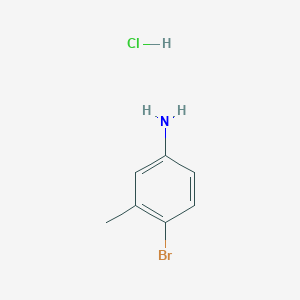


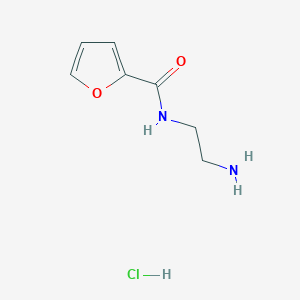
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
